4-Fluoro-5-aza-2-oxindole
Overview
Description
4-Fluoro-5-aza-2-oxindole is a compound useful in organic synthesis . It can be used as an intermediate in the preparation of sunitinib, a novel multi-targeted oral drug for the treatment of tumors .
Molecular Structure Analysis
The molecular formula of this compound is C7H5FN2O . The molecular weight is 152.13 .Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Fluoro-2-oxindole, a related compound, are as follows: it has a light yellow crystalline form , a melting point of 143-147 °C (lit.) , a boiling point of 307.2±42.0 °C (Predicted) , and a density of 1.311±0.06 g/cm3 (Predicted) .Scientific Research Applications
Antinociceptive, Antioxidant, and Anti-inflammatory Effects
Research has demonstrated the potential of 5-fluoro-2-oxindole derivatives in managing chronic inflammatory pain through antinociceptive, antioxidant, and anti-inflammatory actions. One study highlighted the inhibition of neuropathic pain, suggesting these compounds as viable options for chronic inflammatory pain management without focusing on specific dosages or side effects (Redondo et al., 2020). Another investigation revealed that 5-fluoro-2-oxindole could enhance the effectiveness of morphine in pain relief, offering insights into new strategies for pain treatment (Ferreira-Chamorro et al., 2020).
Solubility and Thermodynamic Parameters
The solubility of 5-Fluoro-2-oxindole in various solvents has been quantified, providing critical data for its application in chemical processes and pharmaceutical formulation. A study employing a static equilibrium method to measure solubility across different temperatures and solvents offers valuable insights for its practical applications in synthesis and drug development (Zhao et al., 2020).
Organocatalytic Aerobic Alcohol Oxidation
In the realm of green chemistry, 5-Fluoro-2-azaadamantane N-oxyl (5-F-AZADO) has been identified as a catalyst for the aerobic oxidation of alcohols. This process, being halogen- and transition-metal-free, represents a more environmentally friendly approach to alcohol oxidation, hinting at the broader utility of fluorinated oxindoles in sustainable chemical synthesis (Shibuya et al., 2011).
Mechanism of Action
Target of Action
The primary target of 4-Fluoro-5-aza-2-oxindole is α-Glucosidase , an enzyme that plays a crucial role in the sugar metabolism pathway of organisms . This enzyme’s main function is to hydrolyze glycosidic bonds into glucose .
Mode of Action
This compound acts as an α-Glucosidase inhibitor . It prevents the digestion of carbohydrates and reduces the impact of carbohydrates on blood glucose . A kinetic mechanism study revealed that this compound inhibits α-Glucosidase in a reversible and mixed manner .
Biochemical Pathways
By inhibiting α-Glucosidase, this compound controls postprandial hyperglycemia . α-Glucosidase inhibitors can block the hydrolysis of 1, 4-glycosidic bonds and delay the hydrolysis of carbohydrates into glucose, resulting in the effective reduction of postprandial blood sugar .
Result of Action
The administration of this compound can inhibit nociceptive and emotional behaviors and increase the effectiveness of morphine via modulating the microglia and activating the nuclear factor erythroid-2 related factor 2 (Nrf2) signaling pathway and µ-opioid receptors (MOR) expression .
Safety and Hazards
Future Directions
The future directions for 4-Fluoro-5-aza-2-oxindole and related compounds could involve further exploration of their potential as α-glucosidase inhibitors . This could lead to the development of novel treatments for conditions like diabetes . Additionally, the antinociceptive, anxiolytic, and antidepressant effects of 5-fluoro-2-oxindole suggest potential applications in pain management .
Biochemical Analysis
Biochemical Properties
4-Fluoro-5-aza-2-oxindole has been found to interact with α-glucosidase, an enzyme that plays a crucial role in the digestion of carbohydrates . This interaction is believed to reduce the impact of carbohydrates on blood glucose, making this compound a potential α-glucosidase inhibitor .
Cellular Effects
For instance, 5-fluoro-2-oxindole has been found to inhibit neuropathic pain and modulate microglial activation . It also influences cell function by activating the nuclear factor erythroid-2 related factor 2 (Nrf2) signaling pathway .
Molecular Mechanism
It is known that it inhibits α-glucosidase in a reversible and mixed manner . Molecular docking studies have been carried out to simulate the affinity between the compound and α-glucosidase .
Temporal Effects in Laboratory Settings
Related compounds like 5-fluoro-2-oxindole have been shown to inhibit allodynia and hyperalgesia induced by complete Freund’s adjuvant (CFA) in a time-dependent manner .
Dosage Effects in Animal Models
Related compounds like 5-fluoro-2-oxindole have been shown to inhibit allodynia and hyperalgesia induced by CFA in a dose-dependent manner .
Metabolic Pathways
It is known that it interacts with α-glucosidase, an enzyme involved in the metabolism of carbohydrates .
Subcellular Localization
A related compound, ScFMO1, has been found to localize in the cytoplasm .
Properties
IUPAC Name |
4-fluoro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-7-4-3-6(11)10-5(4)1-2-9-7/h1-2H,3H2,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEIPGVQAAJMOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CN=C2F)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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